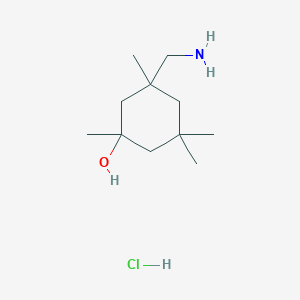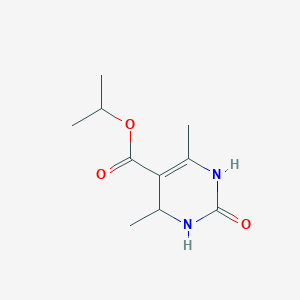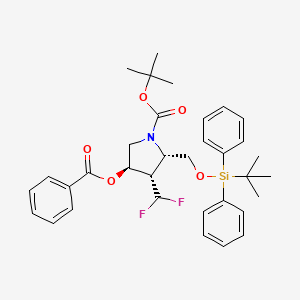
3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride is a chemical compound with a complex structure It is characterized by the presence of an aminomethyl group attached to a cyclohexanol ring, which is further substituted with four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride typically involves multiple steps. One common method includes the reaction of a suitable cyclohexanol derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride involves its interaction with specific molecular targets in the body. The aminomethyl group can form hydrogen bonds with target proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 3-(Aminomethyl)-5-methylhexanoic acid
- 3-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
What sets 3-(Aminomethyl)-1,3,5,5-tetramethylcyclohexanolhydrochloride apart is its unique structure, which combines a cyclohexanol ring with multiple methyl substitutions and an aminomethyl group. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H24ClNO |
|---|---|
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
3-(aminomethyl)-1,3,5,5-tetramethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)5-10(3,8-12)7-11(4,13)6-9;/h13H,5-8,12H2,1-4H3;1H |
InChI-Schlüssel |
OXNUKZCCRCAFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)O)(C)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-([1,1'-Biphenyl]-4-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13099577.png)

![Imidazo[1,5-a][1,3,5]triazine](/img/structure/B13099584.png)
![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)


![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)





